Mal-amido-PEG12-NHS ester

Descripción general

Descripción

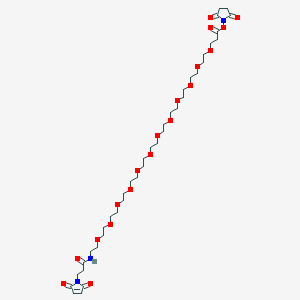

Mal-amido-PEG12-NHS ester is a polyethylene glycol (PEG)-derived linker that contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to increase solubility in aqueous media and facilitate the formation of stable covalent bonds between biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG12-NHS ester typically involves the reaction of a PEG derivative with a maleimide group and an NHS ester group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) to dissolve the reactants. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .

Análisis De Reacciones Químicas

Types of Reactions

Mal-amido-PEG12-NHS ester undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups (-SH) to form covalent bonds.

Common Reagents and Conditions

Reagents: Primary amines, thiol-containing compounds, DMSO, DCM, DMF.

Conditions: Reactions are typically carried out at neutral to slightly basic pH (7-9) and at room temperature or slightly elevated temperatures

Major Products

Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups.

Aplicaciones Científicas De Investigación

Key Features

- Molecular Formula : C₂₉H₄₄N₂O₁₅

- Molecular Weight : Approximately 660 g/mol

- Functional Groups :

- Maleimide for targeted thiol reactions

- NHS ester for efficient amine coupling

- PEG12 spacer to improve solubility and minimize steric hindrance

Bioconjugation

Mal-amido-PEG12-NHS ester is particularly effective in bioconjugation processes. The maleimide group selectively reacts with thiol groups, while the NHS ester forms stable amide bonds with primary amines. This dual reactivity allows for precise labeling of proteins, peptides, or antibodies. The ability to create stable conjugates is crucial in developing diagnostic tools and therapeutic agents.

Drug Delivery Systems

The PEG12 spacer significantly enhances the solubility of conjugated molecules while reducing the immune response associated with foreign substances. This property is vital for designing stable drug delivery systems that improve bioavailability and therapeutic effectiveness. For instance, studies have shown that drug conjugates utilizing this compound can achieve targeted delivery to specific cells or tissues, enhancing treatment efficacy while minimizing side effects .

Material and Surface Functionalization

This compound is also used in modifying surfaces or nanoparticles. The PEG spacer reduces non-specific binding, which is essential for creating advanced materials and biosensors. By providing a flexible linkage, this compound enables the design of materials with tailored properties for specific applications, such as biosensing and targeted therapy .

Case Study 1: PROTAC Development

This compound has been utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to induce targeted protein degradation, offering a novel approach to treat diseases by selectively eliminating harmful proteins. The incorporation of this compound allows for enhanced stability and efficacy of these PROTACs through improved solubility and bioavailability .

Case Study 2: Antibody-Drug Conjugates (ADCs)

In research involving antibody-drug conjugates, this compound has been employed to facilitate the conjugation of cytotoxic drugs to antibodies. This strategy enhances the therapeutic index by delivering drugs directly to cancer cells while sparing normal tissues. Studies indicate that using this linker results in improved drug release profiles and increased cytotoxicity against tumor cells .

Comparative Data Table

| Application Area | Key Benefits | Examples of Use |

|---|---|---|

| Bioconjugation | High specificity; stable conjugates | Labeling proteins/antibodies |

| Drug Delivery | Enhanced solubility; reduced immune response | Targeted delivery systems; PROTAC development |

| Material Functionalization | Reduced non-specific binding; flexible linkages | Advanced materials; biosensor development |

Mecanismo De Acción

Mal-amido-PEG12-NHS ester exerts its effects through the formation of covalent bonds with biomolecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the conjugation of various biomolecules, facilitating targeted delivery and controlled release of therapeutic agents .

Comparación Con Compuestos Similares

Similar Compounds

Mal-PEG12-NHS ester: Similar structure but lacks the amido group, making it less versatile in certain applications.

Azido-PEG12-NHS ester: Contains an azido group instead of a maleimide group, used for click chemistry applications.

Uniqueness

Mal-amido-PEG12-NHS ester is unique due to its dual functionality, allowing it to react with both primary amines and thiol groups. This versatility makes it highly valuable in bioconjugation and drug delivery applications, where precise and stable covalent bonding is required .

Actividad Biológica

Mal-amido-PEG12-NHS ester is a bifunctional linker commonly used in bioconjugation applications, particularly in the development of targeted therapeutics and drug delivery systems. This compound is characterized by its maleimide and NHS (N-hydroxysuccinimide) functionalities, which facilitate the conjugation of biomolecules such as proteins, peptides, and nucleic acids. Understanding its biological activity is crucial for optimizing its use in various biomedical applications.

Chemical Structure and Properties

This compound has a molecular formula of C38H63N3O19 and a molecular weight of approximately 757.93 g/mol. The structure includes a polyethylene glycol (PEG) chain that enhances solubility and biocompatibility, making it suitable for in vivo applications.

| Property | Value |

|---|---|

| Molecular Formula | C38H63N3O19 |

| Molecular Weight | 757.93 g/mol |

| Solubility | Soluble in DMSO, DMF |

| Functional Groups | Maleimide, NHS |

The biological activity of this compound primarily revolves around its ability to form stable covalent bonds with thiol-containing molecules. The maleimide group reacts selectively with free thiols (cysteine residues) in proteins, enabling targeted conjugation. The NHS ester further reacts with amine groups, providing versatility in bioconjugation strategies.

Applications in Bioconjugation

- Targeted Drug Delivery : this compound is utilized to attach therapeutic agents to antibodies or other targeting moieties, enhancing specificity towards cancer cells or other diseased tissues.

- Development of PROTACs : This compound serves as a linker in PROTAC (proteolysis-targeting chimera) technology, which promotes targeted degradation of specific proteins within cells.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various applications:

- Study on Antibody-Drug Conjugates (ADCs) : A study published in Journal of Medicinal Chemistry explored the use of this compound to create ADCs. The results showed improved therapeutic indices due to enhanced targeting and reduced off-target effects compared to conventional chemotherapeutics .

- PROTAC Development : Research highlighted the role of this compound in synthesizing PROTACs that target oncogenic proteins. The study indicated that these conjugates exhibited significant antiproliferative activity against cancer cell lines .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Covalent Bond Formation | Reacts with thiols and amines for conjugation |

| Drug Delivery Enhancement | Increases specificity and efficacy of therapeutics |

| Targeted Protein Degradation | Facilitates selective degradation via PROTACs |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNZLSLPQXOOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63N3O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-92-5 | |

| Record name | Mal-amido--PEG12-NHS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.